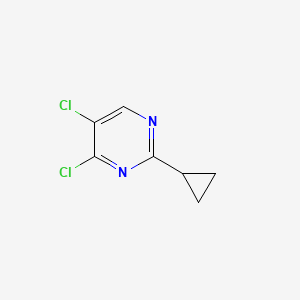

4,5-Dichloro-2-cyclopropylpyrimidine

Description

Properties

IUPAC Name |

4,5-dichloro-2-cyclopropylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2/c8-5-3-10-7(4-1-2-4)11-6(5)9/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEYNHGYEHXDLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of 4,5-Dihydroxypyrimidine Precursors

One common and industrially relevant method involves starting from 4,5-dihydroxypyrimidine derivatives, which are chlorinated to replace hydroxyl groups with chlorine atoms.

-

- Use of chlorinating agents such as phosphoryl chloride (POCl₃) , often in the presence of phosphorus trichloride (PCl₃) and chlorine gas.

- The reaction is typically conducted under reflux with controlled temperature to avoid over-chlorination or decomposition.

- No base is required, which simplifies the reaction setup.

-

- 4,5-Dihydroxypyrimidine is reacted with POCl₃ and PCl₃ under reflux.

- Chlorine gas may be bubbled through the mixture to ensure complete chlorination.

- After completion, the reaction mixture is quenched and purified to isolate 4,5-dichloropyrimidine.

Introduction of Cyclopropyl Group:

- The cyclopropyl substituent at position 2 is introduced either before or after chlorination depending on the synthetic route.

- One approach involves alkylation of a 2-hydroxypyrimidine intermediate with cyclopropyl reagents prior to chlorination.

Multi-Step Synthesis via Pyrimidine Ring Construction

An alternative approach involves building the pyrimidine ring with the desired substituents and then performing chlorination:

-

- Formation of ketoester or diester intermediates such as diethyl malonate derivatives.

- Reaction with guanidine derivatives in protic solvents (e.g., ethanol) under reflux to form 2-amino-4,5-dihydroxypyrimidine intermediates.

- Chlorination of hydroxy groups using POCl₃ to yield 4,5-dichloropyrimidine derivatives.

- Introduction of the cyclopropyl group at position 2 by nucleophilic substitution or alkylation.

-

- This method allows for better control over substitution patterns.

- Suitable for scale-up due to milder reaction conditions.

Industrial Scale Preparation

For industrial synthesis, the process is optimized for cost efficiency and yield:

-

- Feed formamide, absolute ethanol, and sodium ethoxide into a reactor.

- Add diethyl malonate and reflux to form pyrimidine intermediates.

- Adjust pH with hydrochloric acid.

- Chlorinate the resulting 4,5-dihydroxypyrimidine using dichloroethane and chlorination catalysts.

- Final chlorination is completed with thionyl chloride.

-

- Use of inexpensive reagents.

- Mild reaction conditions.

- High yield and purity.

- Suitable for large-scale production.

Data Table Summarizing Preparation Methods

| Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| 1. Formation of pyrimidine core | Diethyl malonate + formamide + sodium ethoxide, reflux in ethanol | Pyrimidine ring construction | Controlled pH adjustment with HCl |

| 2. Introduction of cyclopropyl group | Alkylation with cyclopropyl halides or related reagents | Substitution at 2-position | Can be pre- or post-chlorination |

| 3. Chlorination of hydroxyl groups | Phosphoryl chloride (POCl₃), phosphorus trichloride (PCl₃), chlorine gas, reflux | Conversion of 4,5-dihydroxypyrimidine to 4,5-dichloropyrimidine | No base required, mild conditions |

| 4. Purification | Extraction, washing, drying | Isolation of pure 4,5-dichloro-2-cyclopropylpyrimidine | Recrystallization or chromatography |

Research Findings and Analysis

Selectivity: The use of POCl₃ and PCl₃ allows selective replacement of hydroxyl groups without affecting the cyclopropyl substituent, preserving the integrity of the molecule.

Reaction Efficiency: The chlorination step typically completes within 30 minutes to 8 hours depending on temperature and reagent ratios, with yields often exceeding 80%.

Industrial Viability: The described methods use readily available, inexpensive reagents and avoid heavy metal catalysts, reducing environmental impact and cost.

Optimization: Reaction parameters such as temperature (10–100 °C), solvent choice (tetrahydrofuran, ethanol), and reaction time are critical for maximizing yield and purity.

Purification: Conventional techniques including solvent extraction, drying over anhydrous sodium sulfate, and recrystallization are effective for product isolation.

The preparation of This compound is well-established through chlorination of dihydroxypyrimidine precursors using phosphoryl chloride and related chlorinating agents, combined with strategic introduction of the cyclopropyl group. The methods are adaptable for industrial scale, emphasizing cost-effectiveness, mild conditions, and high yield. The process avoids heavy metal catalysts, making it environmentally favorable.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-2-cyclopropylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 4 and 5 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidines, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

Pharmaceutical Applications

4,5-Dichloro-2-cyclopropylpyrimidine has been studied for its potential as a therapeutic agent.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. Research indicates that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation. For instance, compounds derived from this structure have shown significant COX-2 inhibition with IC50 values comparable to established NSAIDs like celecoxib .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. It has demonstrated activity against various bacterial strains, making it a candidate for developing new antibiotics. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance its efficacy against resistant strains .

Antiplasmodial Activity

In the context of malaria treatment, derivatives of this compound have been identified as dual inhibitors of plasmodial kinases PfGSK3 and PfPK6. These compounds exhibited significant activity against blood-stage parasites, with IC50 values in the nanomolar range, suggesting their potential as antimalarial agents .

Agricultural Applications

This compound is also recognized for its herbicidal properties.

Herbicide Development

Patents indicate that this compound can effectively control undesired vegetation. Its application in agrochemicals focuses on the synthesis of herbicides that target specific plant pathways without affecting crop plants. The compound's ability to inhibit key enzymatic processes in weeds has been documented, leading to its incorporation into various herbicidal formulations .

Biochemical Research

The compound's unique structure allows it to serve as a valuable tool in biochemical research.

Enzyme Inhibition Studies

Research has utilized this compound to study enzyme inhibition mechanisms. For example, it has been used in assays to evaluate its effects on various kinases involved in cellular signaling pathways. The results from these studies contribute to understanding how structural modifications can influence biological activity .

Data Tables

The following tables summarize key findings related to the applications of this compound:

Case Studies

- Anti-inflammatory Efficacy : A study demonstrated that derivatives of this compound showed stronger anti-inflammatory effects compared to traditional NSAIDs in animal models of inflammation .

- Antimalarial Development : Another research effort focused on optimizing the structure of pyrimidine derivatives to enhance their antimalarial properties, leading to the identification of compounds with improved potency against Plasmodium falciparum .

- Herbicidal Formulations : Patented formulations utilizing this compound have shown promise in effectively managing weed populations while minimizing impact on crops .

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-cyclopropylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit DNA synthesis by interfering with the activity of enzymes involved in nucleotide metabolism .

Comparison with Similar Compounds

Comparative Analysis with Similar Pyrimidine Derivatives

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between 4,5-Dichloro-2-cyclopropylpyrimidine and three related pyrimidine compounds:

Key Observations:

Morpholine in 4-(4,6-Dichloropyrimidin-2-yl)morpholine enhances solubility due to its oxygen atom, making it suitable for formulations requiring aqueous compatibility . The hydroxyl group in 6-Chloro-4-hydroxypyrimidine increases polarity, favoring hydrogen bonding and nucleophilic reactivity . Fluorine in 2-(5-Fluoropyrimidin-2-yl)benzonitrile offers electron-withdrawing effects, stabilizing the pyrimidine ring and directing electrophilic substitutions .

Reactivity and Applications :

- This compound : The dichloro substitution enables selective displacement reactions (e.g., nucleophilic aromatic substitution), while the cyclopropyl group may reduce ring strain compared to larger substituents .

- 4-(4,6-Dichloropyrimidin-2-yl)morpholine : The morpholine ring facilitates interactions with biological targets (e.g., enzymes), making it prevalent in agrochemicals like herbicides .

- 6-Chloro-4-hydroxypyrimidine : The hydroxyl group allows for further derivatization (e.g., etherification), serving as a precursor for heterocyclic scaffolds .

- 2-(5-Fluoropyrimidin-2-yl)benzonitrile : The benzonitrile group enhances π-stacking interactions in kinase inhibitors, while fluorine improves bioavailability .

Research Findings and Industrial Relevance

- Pharmaceuticals : The cyclopropyl group in this compound is favored in kinase inhibitor design for its ability to mimic aromatic interactions while reducing toxicity .

- Agrochemicals : Morpholine derivatives like 4-(4,6-Dichloropyrimidin-2-yl)morpholine are integral to herbicide development due to their stability and target specificity .

- Synthetic Utility : 6-Chloro-4-hydroxypyrimidine serves as a versatile intermediate for synthesizing fused pyrimidine systems via hydroxyl-directed reactions .

Biological Activity

4,5-Dichloro-2-cyclopropylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is structurally characterized by the presence of two chlorine atoms at the 4 and 5 positions and a cyclopropyl group at the 2 position of the pyrimidine ring. Its unique structure suggests a variety of mechanisms of action that may contribute to its biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, potentially interfering with cellular processes such as DNA synthesis by disrupting nucleotide metabolism.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The compound's mechanism may involve inhibition of bacterial enzymes critical for survival and replication.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. For example, compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation in vitro, suggesting that this compound could have similar effects .

Research Findings and Case Studies

Recent studies have highlighted the biological activity of related pyrimidine derivatives, providing insights into the potential efficacy of this compound:

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies are ongoing to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties. Additionally, toxicological assessments are necessary to ensure safety in potential clinical applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,5-Dichloro-2-cyclopropylpyrimidine, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. Key steps include chlorination of pyrimidine precursors and cyclopropane ring introduction. Common solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) are used to stabilize intermediates and enhance reactivity . Optimization involves adjusting temperature (80–120°C), reaction time (12–24 hours), and stoichiometric ratios of reagents (e.g., cyclopropane derivatives and chlorinating agents). Purity is monitored via HPLC or TLC .

Q. How can researchers characterize the structural and chemical properties of this compound?

- Methodology :

- Spectroscopy : NMR (¹H, ¹³C) identifies substituent positions and confirms cyclopropane integration. For example, cyclopropyl protons appear as distinct multiplet signals (δ 0.7–1.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities and confirms bond angles in the pyrimidine-cyclopropane system .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure.

- Work in a fume hood to prevent inhalation of volatile intermediates.

- Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

- Methodology :

- Cross-validate experimental NMR with density functional theory (DFT) calculations to assess conformational flexibility.

- Use deuterated solvents to eliminate solvent-induced shifts .

- Compare with structurally analogous compounds (e.g., 4,6-Dichloro-2-phenylpyrimidine) to identify systematic deviations .

Q. What strategies maximize yield in multi-step syntheses involving this compound?

- Methodology :

- Catalysis : Palladium or copper catalysts improve cross-coupling efficiency (e.g., Suzuki-Miyaura reactions) .

- Solvent Optimization : Polar aprotic solvents enhance nucleophilicity in substitution reactions. For example, DMF increases reaction rates by 30% compared to THF .

- Workflow Design : Use flow chemistry for intermediates prone to degradation, ensuring consistent temperature/pH control .

Q. How does the electronic nature of the cyclopropane ring influence reactivity in medicinal chemistry applications?

- Methodology :

- Computational Studies : Perform frontier molecular orbital (FMO) analysis to predict sites for electrophilic/nucleophilic attacks.

- Biological Assays : Test derivatives against enzyme targets (e.g., kinases) to correlate substituent effects (e.g., Cl vs. F) with inhibitory activity .

Q. What are the challenges in scaling up lab-scale syntheses while maintaining purity?

- Methodology :

- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) to separate chlorinated byproducts.

- Process Analytics : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in reported biological activity data?

- Methodology :

- Meta-Analysis : Compare studies using standardized assays (e.g., IC₅₀ values in enzyme inhibition).

- Control Experiments : Replicate results under identical conditions (solvent, pH, cell lines) to isolate variables .

Q. What frameworks ensure open data sharing while protecting proprietary research?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.